

A Comparative Spectroscopic Analysis of 2-Methyl-3-phenylpropanoic Acid and Related Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methyl-3-phenylpropanoic acid*

Cat. No.: *B086812*

[Get Quote](#)

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a detailed comparison of the spectroscopic data for **2-Methyl-3-phenylpropanoic acid** and its structurally related analogs: 3-phenylpropanoic acid, 2-methylpropanoic acid, and 2-phenylpropionic acid. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The spectroscopic data for **2-Methyl-3-phenylpropanoic acid** and its related compounds are summarized in the tables below. This information is crucial for the structural elucidation and differentiation of these closely related molecules.

¹H NMR Spectral Data

The ¹H NMR spectra provide information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Methyl-3-phenylpropanoic acid	-COOH	~11.0 - 12.0	broad singlet	-
C ₆ H ₅ -		~7.15 - 7.30	multiplet	-
-CH(CH ₃)-		~2.70 - 2.85	multiplet	-
-CH ₂ -		~2.95 (dd), ~2.60 (dd)	doublet of doublets	-
-CH ₃		~1.15	doublet	~7.0
3-Phenylpropanoic acid	-COOH	~10.72 - 11.05	singlet	-
C ₆ H ₅ -		~7.17 - 7.34	multiplet	-
-CH ₂ - (adjacent to phenyl)		~2.97	triplet	7.8
-CH ₂ - (adjacent to COOH)		~2.69	triplet	7.8
2-Methylpropanoic acid	-COOH	~12.0	broad singlet	-
-CH-		~2.6	septet	~7.0
-CH ₃		~1.2	doublet	~7.0
2-Phenylpropionic acid	-COOH	~11.5 - 11.7	broad singlet	-
C ₆ H ₅ -		~7.20 - 7.40	multiplet	-
-CH-		~3.73	quartet	~7.2

-CH ₃	~1.51	doublet	~7.2
------------------	-------	---------	------

¹³C NMR Spectral Data

The ¹³C NMR spectra reveal the chemical environment of the carbon atoms within a molecule.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
2-Methyl-3-phenylpropanoic acid	-COOH	~180
C (ipso)	~140	
C (aromatic)	~126 - 129	
-CH(CH ₃)-	~42	
-CH ₂ -	~40	
-CH ₃	~17	
3-Phenylpropanoic acid	-COOH	~177.7 - 179.8
C (ipso)	~140.2	
C (aromatic)	~126.5 - 128.7	
-CH ₂ - (adjacent to phenyl)	~35.6	
-CH ₂ - (adjacent to COOH)	~30.7	
2-Methylpropanoic acid	-COOH	~184
-CH-	~34	
-CH ₃	~19	
2-Phenylpropionic acid	-COOH	~181.1
C (ipso)	~139.7	
C (aromatic)	~127.2 - 128.6	
-CH-	~45.4	
-CH ₃	~18.0	

IR Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound	Functional Group	Vibration	Frequency (cm ⁻¹)
2-Methyl-3-phenylpropanoic acid	O-H (Carboxylic Acid)	Stretch	2500-3300 (broad)
C-H (sp ³)	Stretch	<3000	
C=O (Carboxylic Acid)	Stretch	~1700-1725	
C=C (Aromatic)	Stretch	~1450-1600	
3-Phenylpropanoic acid	O-H (Carboxylic Acid)	Stretch	2500-3300 (broad)
C-H (sp ³)	Stretch	<3000	
C=O (Carboxylic Acid)	Stretch	~1700	
C=C (Aromatic)	Stretch	~1450-1600	
2-Methylpropanoic acid	O-H (Carboxylic Acid)	Stretch	2500-3300 (broad)
C-H (sp ³)	Stretch	2870-2970	
C=O (Carboxylic Acid)	Stretch	~1710	
2-Phenylpropionic acid	O-H (Carboxylic Acid)	Stretch	2500-3300 (broad)
C-H (sp ²)	Stretch	>3000	
C-H (sp ³)	Stretch	<3000	
C=O (Carboxylic Acid)	Stretch	~1700-1725	
C=C (Aromatic)	Stretch	~1450-1600	

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound	Molecular Ion (M^+) [m/z]	Key Fragment Ions [m/z]
2-Methyl-3-phenylpropanoic acid	164	119 [M-COOH] ⁺ , 91 [C ₇ H ₇] ⁺
3-Phenylpropanoic acid	150	105 [M-COOH] ⁺ , 91 [C ₇ H ₇] ⁺ , 77 [C ₆ H ₅] ⁺
2-Methylpropanoic acid	88	73 [M-CH ₃] ⁺ , 45 [COOH] ⁺ , 43 [C ₃ H ₇] ⁺
2-Phenylpropionic acid	150	105 [M-COOH] ⁺ (Base Peak), 77 [C ₆ H ₅] ⁺

Experimental Protocols

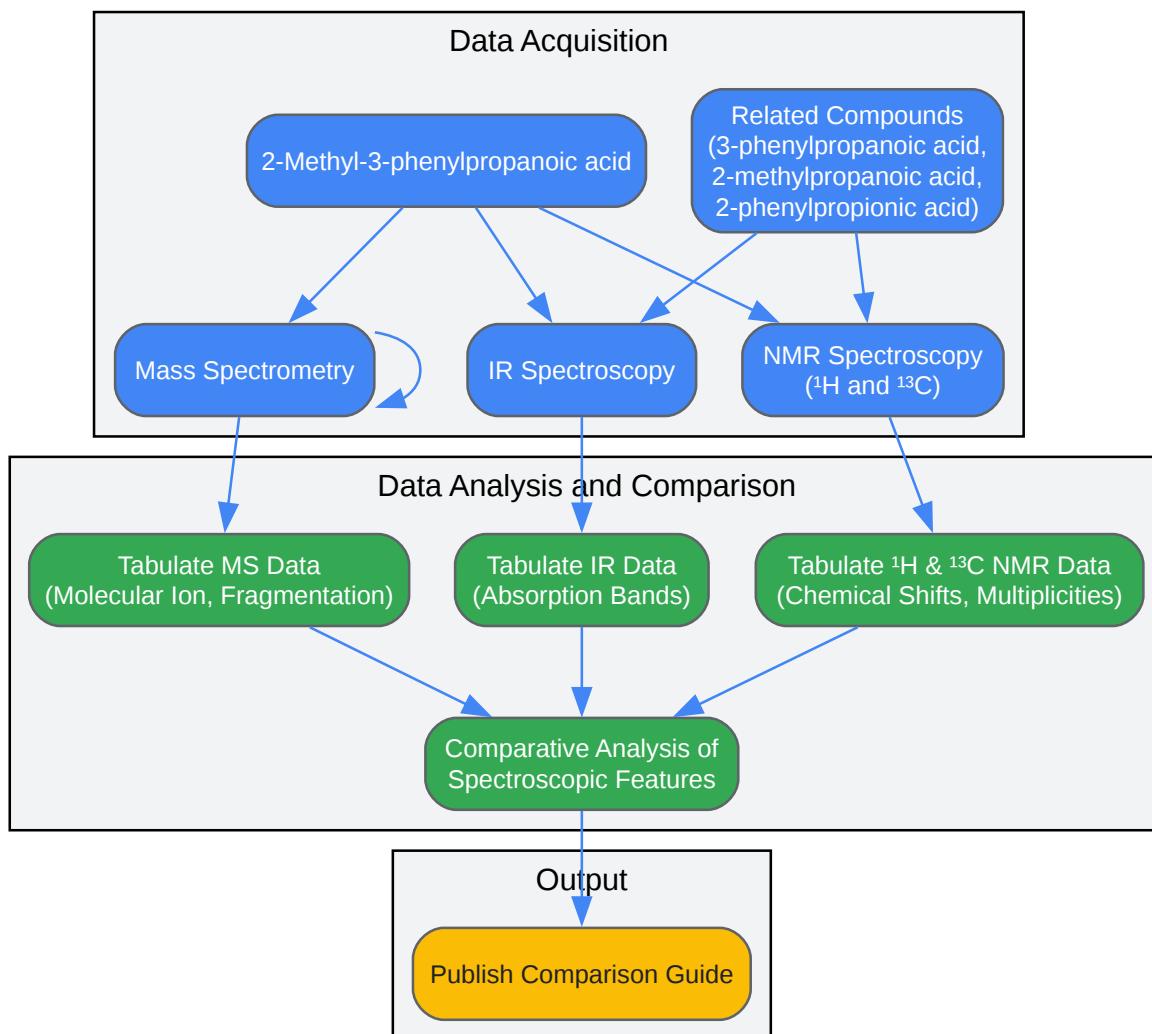
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
- ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.


- Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- GC-MS Conditions: The sample was injected into a GC equipped with a capillary column. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of components. The separated components were then introduced into the mass spectrometer.
- Mass Analysis: The mass spectrometer was operated in EI mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of 40-500 amu.

Visualization of the Spectroscopic Comparison Workflow

The logical workflow for the comparative spectroscopic analysis is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for Comparative Spectroscopic Analysis.

- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Methyl-3-phenylpropanoic Acid and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086812#comparison-of-spectroscopic-data-of-2-methyl-3-phenylpropanoic-acid-with-related-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com